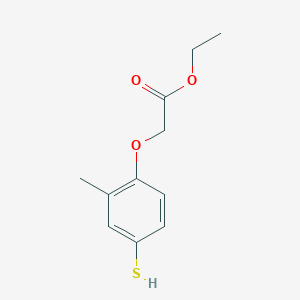

Ethyl (4-mercapto-2-methylphenoxy)acetate

Cat. No. B8363033

M. Wt: 226.29 g/mol

InChI Key: AHJQBNVBFJGSMO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07259175B2

Procedure details

This compound can also be made by the following procedure: To a stirred suspension of Zn powder (10 μm, 78.16 g, 1.2 mol) and dichlorodimethyl silane (154.30 g, 145.02 mL, 1.2 mol) in 500 mL of dichloroethane is added a solution of (4-chlorosulfonyl-2-methyl-phenoxy)-acetic acid ethyl ester (100 g, 0.34 mol) and 1,3-dimethylimidazolidin-2-one (116.98 g, 112.05 mL, 1.02 mol) in 1 L of DCE. Addition is at a rate so as to maintain the internal temperature at ˜52° C., cooling with chilled water as necessary. After addition is complete, the mixture is heated at 75° C. for 1 hour. It is then cooled to room temperature, filtered and concentrated iv. Add MTBE, washed twice with saturated LiCl solution concentrate iv again. Take up the residue in CH3CN, ish with hexane (4×) and concentrate iv to yield a biphasic mixture. Let stand in a separatory funnel and separate layers, keeping the bottom layer for product. Filtration through a plug of silica gel (1 Kg, 25% EtOAc/hexane) and subsequent concentration yielded 61 g (79%) of a clear, colorless oil.

Quantity

100 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[Si](Cl)(C)C.[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=O)=O)=[CH:14][C:13]=1[CH3:22])[CH3:7].CN1CCN(C)C1=O.O>ClC(Cl)C.ClCCCl.[Zn]>[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([SH:18])=[CH:14][C:13]=1[CH3:22])[CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O

|

|

Name

|

|

|

Quantity

|

112.05 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(N(CC1)C)=O

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

145.02 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)Cl

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC(C)Cl

|

|

Name

|

|

|

Quantity

|

78.16 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

52 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated at 75° C. for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It is then cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated iv

|

WASH

|

Type

|

WASH

|

|

Details

|

Add MTBE, washed twice with saturated LiCl solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate iv again

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

ish with hexane (4×) and concentrate iv

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a biphasic mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate layers

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

through a plug of silica gel (1 Kg, 25% EtOAc/hexane) and subsequent concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded 61 g (79%) of a clear, colorless oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(COC1=C(C=C(C=C1)S)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |